molecular formula C10H21BrO B14303490 1-Bromo-1-ethoxyoctane CAS No. 112570-32-8

1-Bromo-1-ethoxyoctane

Cat. No.: B14303490
CAS No.: 112570-32-8
M. Wt: 237.18 g/mol
InChI Key: YHUMQMNRDYNUHE-UHFFFAOYSA-N
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Description

1-Bromo-1-ethoxyoctane is an organic compound with the molecular formula C10H21BrO It is a brominated ether, characterized by the presence of a bromine atom and an ethoxy group attached to an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1-ethoxyoctane can be synthesized through the reaction of 1-octanol with hydrobromic acid in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via the formation of an intermediate alkyl bromide, which then reacts with ethanol to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-ethoxyoctane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, to form alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Formation of 1-octanol.

    Elimination Reactions: Formation of 1-octene.

    Oxidation: Formation of 1-octanal or 1-octanoic acid.

Scientific Research Applications

1-Bromo-1-ethoxyoctane has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.

    Materials Science: Utilized in the preparation of specialized polymers and materials with unique properties.

    Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-1-ethoxyoctane involves its reactivity as a brominated ether. The bromine atom serves as a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The ethoxy group can participate in various oxidation reactions, leading to the formation of different functional groups.

Similar Compounds:

    1-Bromo-1-ethoxyethane: Similar structure but with a shorter carbon chain.

    1-Bromo-1-ethoxyhexane: Similar structure but with a six-carbon chain.

    1-Bromo-1-ethoxydecane: Similar structure but with a ten-carbon chain.

Uniqueness: this compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties

Properties

112570-32-8

Molecular Formula

C10H21BrO

Molecular Weight

237.18 g/mol

IUPAC Name

1-bromo-1-ethoxyoctane

InChI

InChI=1S/C10H21BrO/c1-3-5-6-7-8-9-10(11)12-4-2/h10H,3-9H2,1-2H3

InChI Key

YHUMQMNRDYNUHE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(OCC)Br

Origin of Product

United States

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